molecular formula C10H10FNO2 B13339469 (R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Katalognummer: B13339469
Molekulargewicht: 195.19 g/mol
InChI-Schlüssel: SRLSCFGRFIBSHD-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the enantioselective reduction of a precursor molecule. One common method is the asymmetric hydrogenation of a suitable precursor using a chiral catalyst. The reaction conditions often include the use of a rhodium or ruthenium catalyst in the presence of hydrogen gas under mild to moderate pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high enantiomeric purity .

Analyse Chemischer Reaktionen

Types of Reactions

®-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Wissenschaftliche Forschungsanwendungen

®-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, including changes in neurotransmitter levels and receptor activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The enantiomer of the compound, which may exhibit different biological activities.

    6-Fluoro-1,2,3,4-tetrahydroisoquinoline: A structurally similar compound lacking the carboxylic acid group.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the fluorine substitution.

Uniqueness

®-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its chiral nature and the presence of both fluorine and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Eigenschaften

Molekularformel

C10H10FNO2

Molekulargewicht

195.19 g/mol

IUPAC-Name

(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1

InChI-Schlüssel

SRLSCFGRFIBSHD-SECBINFHSA-N

Isomerische SMILES

C1[C@@H](NCC2=C1C=C(C=C2)F)C(=O)O

Kanonische SMILES

C1C(NCC2=C1C=C(C=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.